REACTION_SMILES
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[Br:9][c:10]1[c:11]([NH2:12])[cH:13][cH:14][c:15]([CH:17]([CH3:18])[CH3:19])[cH:16]1.[CH3:1][CH2:2][OH:3].[Cu:25].[N:20]([O-:21])=[O:22].[Na+:23].[OH2:24].[S:4](=[O:5])(=[O:6])([OH:7])[OH:8]>>[Br:9][c:10]1[cH:11][cH:13][cH:14][c:15]([CH:17]([CH3:18])[CH3:19])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(N)c(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cu]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
|
Smiles
|
CC(C)c1cccc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |